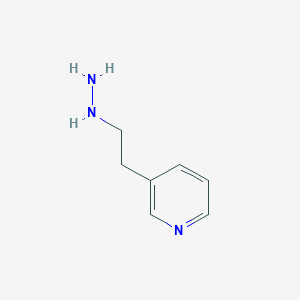
3-(2-Hydrazinylethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydrazinylethyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a pyridine ring substituted with a hydrazinylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Hydrazinylethyl)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The choice of solvent and temperature conditions depends on the structure of the initial halogen-substituted pyridine.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized products.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
Applications De Recherche Scientifique
3-(2-Hydrazinylethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex molecular structures with potential biological activity.
Industry: The compound is used in the production of herbicides, plant growth regulators, and fungicides.
Mécanisme D'action
The mechanism of action of 3-(2-Hydrazinylethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound is highly reactive, allowing it to form covalent bonds with various biomolecules. This interaction can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and antiulcer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Hydrazinylethyl)pyridine include other hydrazinopyridines, such as:
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine
- 2,4-Dihydrazinopyridine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-pyridin-3-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 |
Clé InChI |
SDYSHKDMWRNQER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


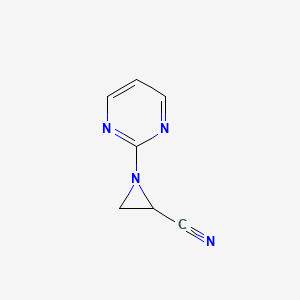
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
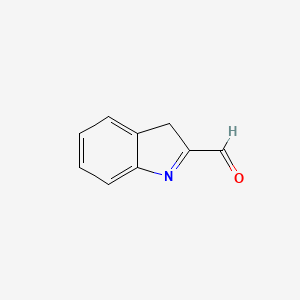

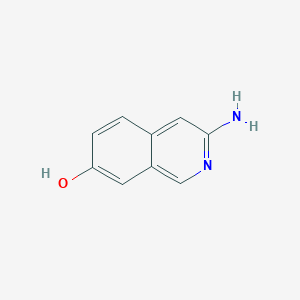
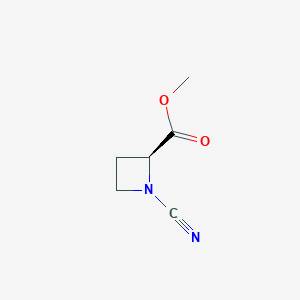

![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
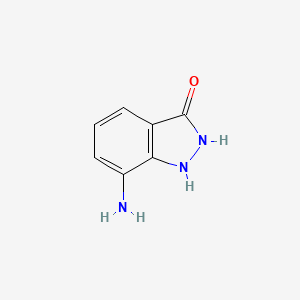

![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
